Dillenic acid A
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Overview
Description
Dillenic acid A is a natural product found in Dillenia papuana with data available.
Scientific Research Applications
Traditional Uses and Pharmacological Properties
Dillenia species, including those containing Dillenic acid A, are traditionally used in various countries for medical purposes. Dillenia pentagyna, D. indica, and D. suffruticosa are particularly noted for their use in treating cancerous growths. These species have been subject to scientific research to explore their therapeutic potential. Compounds like lupeol and betulinic acid found in Dillenia species have shown significant pharmacological potential in pre-clinical studies (Yazan & Armania, 2014).
Healing Effects on Skin Conditions
Dillenia indica fruit extracts, standardized to betulinic acid, demonstrated significant healing effects on ultraviolet radiation-induced psoriasis-like wounds in rats. The extracts exhibited anti-inflammatory properties and contributed to faster wound healing compared to controls, suggesting potential for topical treatments in skin conditions (Kviecinski et al., 2016).
Inhibition of Tyrosinase Activity
Betulinic acid, a prominent compound in Dillenia indica, has been investigated for its ability to inhibit tyrosinase activity. This property is significant as it can prevent enzymatic browning reactions in food products, suggesting applications in the food industry to maintain the quality and appearance of food items (Biswas et al., 2017).
Antidiabetic Effects
Dillenia indica components have been evaluated for their antidiabetic properties. In vitro studies indicated that certain compounds isolated from D. indica showed enzyme inhibitory activity relevant to diabetes management. Furthermore, these compounds demonstrated significant antidiabetic activity in animal models, suggesting a potential for developing antidiabetic agents from Dillenia indica (Kumar et al., 2013).
Cancer Treatment and Apoptosis Induction
Betulinic acid-rich fractions from Dillenia species, particularly D. suffruticosa, have been found to induce cell cycle arrest and apoptosis in cancer cells, including breast cancer cells. The mechanism involves the p53/p21 pathway and mitochondrial signaling pathways, suggesting potential applications in cancer treatment (Foo et al., 2015).
properties
Product Name |
Dillenic acid A |
---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bR)-11-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
NBVTUOKZVAKXHI-PEHYGLTBSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(C1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
synonyms |
2-hydroxy-3-oxoolean-12-en-30-oic acid dillenic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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